molecular formula C4H9Br B133221 1-Bromobutane-4,4,4-d3 CAS No. 55724-42-0

1-Bromobutane-4,4,4-d3

Cat. No.: B133221
CAS No.: 55724-42-0
M. Wt: 140.04 g/mol
InChI Key: MPPPKRYCTPRNTB-FIBGUPNXSA-N
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Description

1-Bromobutane-4,4,4-d3: 1-Bromobutane-d3 , is a deuterated derivative of 1-Bromobutane. This compound is an organobromine compound with the formula C₄H₉Br, where three hydrogen atoms are replaced by deuterium. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used in organic synthesis as a source of the butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Butanol: One common method to prepare 1-Bromobutane-4,4,4-d3 is by treating butanol with hydrobromic acid. The reaction follows an S_N2 mechanism, where the hydroxyl group of butanol is protonated by the acid, making it a better leaving group.

    Free-Radical Addition: Another method involves the free-radical addition of hydrogen bromide to 1-butene.

Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of butanol with hydrobromic acid in the presence of a strong acid like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of butanol to this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Magnesium Metal in Dry Ether: For the formation of Grignard reagents.

    Lithium Metal: For the formation of n-butyllithium.

    Potassium Fluoride in Ethylene Glycol: For the formation of 1-fluorobutane.

Major Products:

Mechanism of Action

Mechanism: 1-Bromobutane-4,4,4-d3 exerts its effects primarily through nucleophilic substitution reactions. The bromide ion is a good leaving group, making the compound highly reactive in S_N2 reactions. The deuterium atoms do not significantly alter the reactivity of the compound but are useful for tracing and studying reaction mechanisms .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling and tracing studies. This property is particularly useful in spectroscopic studies and in understanding reaction mechanisms .

Properties

IUPAC Name

4-bromo-1,1,1-trideuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPPKRYCTPRNTB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481753
Record name Butyl Bromide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55724-42-0
Record name Butyl Bromide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55724-42-0
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